4-(4-Fluorophenyl)sulfonyl-1,3-dihydroquinoxalin-2-one
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Overview
Description
“4-(4-Fluorophenyl)sulfonyl-1,3-dihydroquinoxalin-2-one” is a chemical compound. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have diverse pharmacological activities .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . The synthesis of quinoxaline derivatives involves various methods of synthetic strategies . For instance, one method involves the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds .Molecular Structure Analysis
Quinoxaline is a bicyclic, benzene-fused ketopiperazine with the carbonyl group in position 2 . It is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis
Quinoxaline undergoes various reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions . For instance, the synthesis of potential chemotherapeutic quinoxalinones involves the reaction of o-phenylenediamine and oxalic acid .Scientific Research Applications
Fluorescent Molecular Probes
4-(4-Fluorophenyl)sulfonyl-1,3-dihydroquinoxalin-2-one derivatives have been explored for their applications as fluorescent molecular probes. The synthesis and spectral properties of these compounds, featuring a "push-pull" electron transfer system, allow for strong solvent-dependent fluorescence. This characteristic makes them suitable for developing ultrasensitive fluorescent molecular probes to study biological events and processes. Their long emission wavelengths, large extinction coefficients, high fluorescence quantum yields, and significant Stokes shifts are advantageous for various biological applications (Diwu et al., 1997).
Anticancer Evaluation
Compounds with the 4-(4-Fluorophenyl)sulfonyl-1,3-dihydroquinoxalin-2-one structure have been evaluated for their anticancer properties. Specifically, derivatives have demonstrated potent cytotoxic activity against human cancer cell lines, including A549, HeLa, and MCF-7. The cytotoxic mechanism of these compounds involves inducing apoptosis and arresting the cell cycle at the G1 phase, highlighting their potential as potent agents against various cancer types (Ravichandiran et al., 2019).
Material Science Applications
In material science, 4-(4-Fluorophenyl)sulfonyl-1,3-dihydroquinoxalin-2-one derivatives have been incorporated into high-performance polymers for specific applications, such as fuel cell membranes. For instance, sulfonated poly(ether ether ketone) variants containing pendant carboxyl groups show promising properties for direct methanol fuel cell applications due to their high selectivity and proton conductivity (Li et al., 2009). Another study focused on the synthesis and characterization of carboxylated poly(ether sulfone)s, highlighting the versatility of these compounds in the development of advanced polymer materials (Weisse et al., 2001).
Future Directions
properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3S/c15-10-5-7-11(8-6-10)21(19,20)17-9-14(18)16-12-3-1-2-4-13(12)17/h1-8H,9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBMPHXBVQMFMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49644812 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(4-Fluorophenyl)sulfonyl-1,3-dihydroquinoxalin-2-one |
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